molecular formula C13H8F2O2 B1425018 2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 920294-24-2

2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1425018
M. Wt: 234.2 g/mol
InChI Key: ZMDNYBINYNDOMD-UHFFFAOYSA-N
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Description

2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound with the molecular formula C12H9BF2O2 . It has a molecular weight of 234.01 .


Molecular Structure Analysis

The InChI code for 2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is 1S/C12H9BF2O2/c14-11-7-10 (13 (16)17)12 (15)6-9 (11)8-4-2-1-3-5-8/h1-7,16-17H .


Physical And Chemical Properties Analysis

2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is a solid substance . Its molecular weight is 234.01 . The InChI code is 1S/C12H9BF2O2/c14-11-7-10 (13 (16)17)12 (15)6-9 (11)8-4-2-1-3-5-8/h1-7,16-17H .

Scientific Research Applications

Chemical Synthesis and Characterization

2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid is prominently used in the synthesis of various biologically active compounds, particularly fluorinated naphthoic acids, which are rare compared to their benzoic acid counterparts. The compound serves as a structural unit in the synthesis of mono- and difluoronaphthoic acids, involving processes such as electrophilic fluorination, Friedel-Crafts cyclization, and aromatization. This synthesis pathway highlights the compound's role in creating complex molecular structures used in pharmaceuticals and other scientific applications (Tagat et al., 2002).

Crystal Structure Analysis

The compound is also involved in studies related to crystal structure analysis, particularly in understanding hydrogen bonding potential and its influence on crystal packing. Research on derivatives of 2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid, such as its hydrates and carboxamides, provides insights into the formation of stable hydrogen-bonded dimers, crystal polymorphism, and the role of intramolecular hydrogen bonds in determining crystal structures. These studies are crucial for developing new materials with tailored properties (Owczarzak et al., 2013).

Safety And Hazards

2’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation when handling it . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

4-(2,5-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDNYBINYNDOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680713
Record name 2',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Difluorophenyl)benzoic acid

CAS RN

920294-24-2
Record name 2',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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